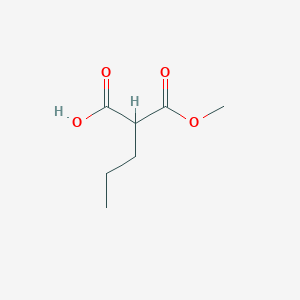

2-(Methoxycarbonyl)pentanoic acid

Description

Properties

IUPAC Name |

2-methoxycarbonylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-4-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTHGPYCNDZGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)pentanoic acid can be achieved through several methods. One common approach involves the esterification of pentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Another method involves the use of a Grignard reagent, where a suitable alkyl magnesium halide reacts with carbon dioxide to form the corresponding carboxylic acid. This method requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 2-(Methoxycarbonyl)pentanoic acid may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or amines are typically used in these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, amines

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Methoxycarbonyl)pentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pentanoic Acid Backbone

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

- Structure: Features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group at C3.

- Properties : Molar mass = 233.26 g/mol; physical form = powder. Requires stringent safety measures (e.g., NIOSH respirators, chemical-resistant gloves) due to incompatibility with strong oxidizers .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic Acid Hydrochloride (2e)

- Structure : Contains a fluorenylmethoxycarbonyl (Fmoc) group and a 4-methylpiperazinyl substituent.

- Properties : Yield = 85%; [α]²⁰_D = −7.3 (DMF). The Fmoc group offers UV detectability and orthogonal protection in peptide synthesis, unlike the simpler methoxycarbonyl group .

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(methoxycarbonyl)pentanoic Acid (4)

Functional Group Analogues

5-(2-((Methoxycarbonyl)amino)-1H-benzo[d]imidazol-1-yl)pentanoic Acid

- Structure : Incorporates a benzoimidazole ring linked to the methoxycarbonyl group.

- Application: Used as a hapten in immunological assays. The aromatic ring enhances π-π interactions, improving antigen binding compared to aliphatic analogs .

2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic Acid

Physical Properties

Reactivity and Stability

- 2-(Methoxycarbonyl)pentanoic Acid: Reactive toward nucleophiles (e.g., amines, alcohols) due to the electron-withdrawing ester group. Susceptible to hydrolysis under acidic/basic conditions .

- Fmoc-Protected Analogs (e.g., 2e) : Stable under basic conditions but cleaved by piperidine, enabling sequential deprotection in peptide synthesis .

- Boc-Protected Analogs (e.g., ) : Stable to acids but cleaved by TFA, offering orthogonal protection strategies .

Biological Activity

2-(Methoxycarbonyl)pentanoic acid, also known as 2-(methoxycarbonyl)valeric acid, is an organic compound with the molecular formula . This compound features a methoxycarbonyl group and is structurally relevant in various biochemical applications. Its potential biological activities have garnered attention in scientific research, particularly concerning its antioxidant and antibacterial properties.

- Molecular Formula :

- CAS Number : 1378839-64-5

- IUPAC Name : 2-(methoxycarbonyl)pentanoic acid

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in polar solvents |

Antioxidant Activity

Research indicates that 2-(methoxycarbonyl)pentanoic acid may exhibit significant antioxidant activity . Antioxidants are crucial in preventing oxidative stress, which can lead to cellular damage and various diseases. The antioxidant capacity of this compound is typically assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Table 1: Antioxidant Activity Assay Results

| Assay Type | IC50 (mg/mL) | Comparison (Ascorbic Acid) |

|---|---|---|

| DPPH | 0.65 | 0.022 |

| ABTS | 0.052 | 0.019 |

The above results suggest that the antioxidant activity of 2-(methoxycarbonyl)pentanoic acid is comparable to or exceeds that of standard antioxidants like ascorbic acid.

Antibacterial Activity

The antibacterial properties of 2-(methoxycarbonyl)pentanoic acid have also been investigated. Studies have shown that this compound can inhibit the growth of various bacterial strains by disrupting their metabolic processes.

The antibacterial mechanism is primarily attributed to the compound's ability to affect the bacterial respiratory chain dehydrogenase, which is essential for energy production in bacteria. By inhibiting this enzyme, the compound leads to reduced energy availability for bacterial growth and replication.

Table 2: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.07 |

| Escherichia coli | 1.13 |

The data indicates that 2-(methoxycarbonyl)pentanoic acid is particularly effective against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative strains.

Study on Antioxidant and Antibacterial Activities

A comprehensive study published in a peer-reviewed journal explored the phytochemical profile of extracts containing 2-(methoxycarbonyl)pentanoic acid. The study utilized gas chromatography-mass spectrometry (GC-MS) to identify active components and assessed their biological activities through various assays.

Findings:

- The extract exhibited strong antioxidant activity with low IC50 values.

- Significant antibacterial effects were observed against both Gram-positive and Gram-negative bacteria.

- The mechanisms involved include disruption of membrane integrity and inhibition of key metabolic pathways.

Q & A

Q. What are the established synthetic routes for 2-(Methoxycarbonyl)pentanoic acid, and what are their key experimental parameters?

The compound is synthesized via hydrolysis of malonate esters under alkaline conditions. A typical procedure involves reacting a malonate precursor with KOH in a THF/water solvent system, followed by acidification to pH 2 to precipitate the product. Key parameters include:

- Solvent choice : THF ensures solubility of organic intermediates while allowing aqueous-phase hydrolysis.

- Temperature control : Room temperature minimizes side reactions like decarboxylation.

- Workup : Stepwise extraction (e.g., ethyl acetate) and vacuum concentration are critical for purity .

Q. What analytical techniques are most reliable for characterizing 2-(Methoxycarbonyl)pentanoic acid?

- NMR spectroscopy : NMR confirms the methoxycarbonyl group (δ ~3.7 ppm for OCH) and pentanoic acid backbone. NMR identifies carbonyl carbons (C=O at ~170 ppm) .

- IR spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1700 cm (carboxylic acid C=O) validate functional groups .

- HPLC : Useful for assessing purity, especially when synthesized alongside derivatives (e.g., α,β-unsaturated esters) .

Q. What safety precautions are essential when handling 2-(Methoxycarbonyl)pentanoic acid in the laboratory?

- Storage : Store at 10–25°C in a dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particulates are generated .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of 2-(Methoxycarbonyl)pentanoic acid, such as α,β-unsaturated esters?

- Catalytic conditions : Use piperidine as a base in ethanol under reflux to promote Knoevenagel condensation with aldehydes (e.g., benzaldehyde). Monitor reaction progress via TLC .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid hydrolysis .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates stereoisomers .

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Cross-validation : Compare and NMR data with computational predictions (e.g., DFT calculations) to confirm assignments .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d) to eliminate solvent interference in NMR spectra .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy when unexpected peaks arise .

Q. What strategies mitigate instability issues during derivatization reactions involving 2-(Methoxycarbonyl)pentanoic acid?

- Temperature control : Avoid prolonged heating above 80°C to prevent decarboxylation or ester degradation .

- Inert atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation of sensitive intermediates .

- Stabilizing additives : Use radical inhibitors (e.g., BHT) in free-radical-mediated reactions .

Q. How can researchers evaluate the biological activity of 2-(Methoxycarbonyl)pentanoic acid derivatives?

- Antimicrobial assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria to determine MIC values .

- Anti-inflammatory testing : Use LPS-induced cytokine release models in macrophage cell lines (e.g., RAW 264.7) to assess COX-2 inhibition .

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to identify safe concentration ranges .

Contradictions in Evidence

- Safety assessments : Some safety data sheets (SDS) state that no chemical safety assessment has been conducted , while others provide detailed handling protocols . Researchers should adopt precautionary measures despite incomplete hazard classifications.

- Stability data : While the compound is described as stable under recommended storage conditions , thermal instability during derivatization (e.g., decarboxylation at 200–300°C) necessitates careful reaction design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.